molecular formula C16H14ClNO3S B1433163 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride CAS No. 1706462-03-4

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride

Cat. No. B1433163
M. Wt: 335.8 g/mol
InChI Key: IOCAYRPRDSQMNK-UHFFFAOYSA-N
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Description

“4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C15H16N2O2S and its molecular weight is 288.37 .


Synthesis Analysis

In an effort to exploit the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one for plant disease management, 59 derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The molecular formula of “4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline” is C15H16N2O2S . For a more detailed structure analysis, you may need to refer to a chemistry database or resource.


Chemical Reactions Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives involves the Castagnoli–Cushman reaction .


Physical And Chemical Properties Analysis

The molecular weight of “4-(3,4-Dihydroquinolin-1(2H)-ylsulfonyl)aniline” is 288.37 . For more detailed physical and chemical properties, you may need to refer to a chemistry database or resource.

Scientific Research Applications

Visible Light-Promoted Synthesis

A study by Liu et al. (2016) discusses the synthesis of heterocyclic derivatives using a visible-light-promoted reaction. This process involves the reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, which can include compounds similar to 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride.

Synthesis of Anticancer Agents

Redda et al. (2010) in their research published in Cancer Research describe the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The 1,2,3,4-tetrahydroisoquinoline moiety, found in biologically active molecules, is synthesized using a process that could involve benzoyl/benzenesulfonyl chloride derivatives.

Development of Enantiomerically Pure Compounds

Harmata and Hong (2007) in Organic letters describe using benzothiazines to create enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, indicating the potential use of related sulfonyl benzoyl chlorides in the synthesis of pharmacologically significant compounds.

Nanoaggregate Formation and Emission Studies

Srivastava et al. (2016), in their study published in The journal of physical chemistry. A, discuss the formation of nanoaggregates from 1,8-naphthalimide derivatives, which include compounds similar to 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride. These compounds exhibit enhanced emission in aggregate form.

Pro-Apoptotic Effects in Cancer Cells

Cumaoğlu et al. (2015) in Journal of Enzyme Inhibition and Medicinal Chemistry synthesized sulfonamide derivatives with structures related to 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride, showing significant pro-apoptotic effects in cancer cells.

Antibacterial and Anthelmintic Activities

Debnath and Manjunath (2011) in Asian Journal of Research in Chemistry synthesized various substituted quinazolinone derivatives, highlighting the potential antibacterial and anthelmintic activities of compounds similar to 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride.

Future Directions

The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-16(19)13-7-9-14(10-8-13)22(20,21)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCAYRPRDSQMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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